Home > Products > Screening Compounds P79939 > 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine - 56632-83-8

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Catalog Number: EVT-318196
CAS Number: 56632-83-8
Molecular Formula: C9H12FN3O4
Molecular Weight: 245.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Drug delivery systems: Developing novel drug delivery systems for FAC, such as liposomes or nanoparticles, could enhance its therapeutic index by improving its targeting and reducing off-target effects. []

  • Combination therapies: Investigating the use of FAC in combination with other antiviral or anticancer agents could lead to synergistic effects and improved treatment outcomes. []

1-(2'-Deoxy-2'-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC)

    Compound Description: 4'-thio-FAC is an antimetabolite nucleoside analog with potent antitumor activity. It demonstrates efficacy against peritoneal dissemination of gastrointestinal cancers, showing promising results in preclinical models. [, ] It exhibits superior antitumor activity compared to 5-fluorouracil (5-FU) and 5'-deoxy-5-fluorouridine (5'-DFUR). [] Mechanistically, its triphosphate metabolite (4'-thio-FACTP) potently inhibits DNA polymerase alpha, moderately inhibits DNA polymerase beta, and shows little inhibition against DNA polymerase gamma. []

    Relevance: 4'-thio-FAC shares the core structure of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine with an additional sulfur substitution at the 4' position of the sugar moiety. This modification contributes to its distinct pharmacological properties. []

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine (Cl-F-ara-A)

    Compound Description: Cl-F-ara-A is a nucleoside analog with notable activity against the P388 tumor model in mice. [] It demonstrates potent inhibition of K562 cell growth and inhibits DNA synthesis. [] Its triphosphate metabolite, Cl-F-ara-ATP, inhibits ribonucleotide reductase and DNA polymerase alpha, leading to the depletion of deoxynucleotide triphosphate (dNTP) pools and disruption of DNA replication. []

    Relevance: Cl-F-ara-A shares the 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar moiety with 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine. The difference lies in the nucleobase, where Cl-F-ara-A has a 2-chloroadenine base, highlighting the impact of base modifications on biological activity. []

1-(2'-Deoxy-2'-fluoro-1-beta-D-arabinofuranosyl)-5-methyluracil (FMAU)

  • Relevance: FMAU is structurally analogous to 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine, sharing the same 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl sugar moiety. The difference lies in the nucleobase, with FMAU having a thymine base, demonstrating how different nucleobases can confer distinct biological activities while maintaining a similar structure. [, , , , , ]

1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU)

  • Relevance: FIAU shares the 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar component with 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine, differing only in the presence of a 5-iodouracil base instead of cytosine. This modification significantly alters its pharmacological and toxicological profiles. [, , , ]

2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC)

    Compound Description: FIAC is a nucleoside analog exhibiting selective antiviral activity against human cytomegalovirus (HCMV). [] It shows a favorable safety profile compared to other nucleoside analogs. [] Its mechanism involves the inhibition of viral DNA replication. []

    Relevance: FIAC is structurally identical to 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine except for the presence of iodine at the 5-position of the cytosine base. This highlights the impact of halogen substitutions on antiviral activity and selectivity. []

9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (AraF-G)

    Compound Description: AraF-G is a key component of 2'-deoxy-2'-fluoroarabinonucleic acids (2'F-ANA), a promising class of molecules for antisense therapy. [] 2'F-ANA exhibit interesting and potentially valuable properties for modulating gene expression. []

    Relevance: AraF-G shares the 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar moiety with 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine. The key difference lies in the nucleobase, where AraF-G incorporates guanine, emphasizing the importance of this nucleoside analog in the context of modified nucleic acid therapeutics. []

Overview

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is a synthetic nucleoside analog that exhibits significant antiviral properties, particularly against viruses such as hepatitis C and human immunodeficiency virus. This compound is classified as a purine nucleoside analog due to its structural similarity to natural nucleosides, which allows it to interfere with viral replication processes.

Source and Classification

The compound is derived from 2'-deoxycytidine, with a fluorine atom substituted at the 2' position of the ribose sugar. This modification enhances its stability and bioactivity. It belongs to the broader class of deoxyribonucleosides, specifically fluorinated derivatives, which have been shown to exhibit increased potency against various viral targets. The molecular formula for 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is C9H12FN3O4C_9H_{12}FN_3O_4, with a molecular weight of approximately 245.21 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine typically involves several key steps:

  1. Coupling Reaction: The initial step involves the coupling of a bromo sugar in boiling 1,2-dichloroethane in the presence of molecular sieves. This step is crucial for forming the sugar backbone of the nucleoside.
  2. Co-evaporation: An alternative method includes co-evaporating 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine with pyridine, followed by suspension in pyridine to facilitate further reactions .
  3. Cycloaddition Reactions: Recent studies have also explored the use of copper(I)-mediated cycloaddition reactions to synthesize various derivatives of this compound, enhancing its antiviral efficacy .

These methods yield high purity and significant quantities of the desired nucleoside analog, making it suitable for further biological evaluation.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine can be represented as follows:

  • Molecular Formula: C9H12FN3O4C_9H_{12}FN_3O_4
  • Molecular Weight: 245.21 g/mol
  • Density: Approximately 1.8 g/cm³
  • Boiling Point: Estimated at around 500.1 °C at 760 mmHg
  • Polar Surface Area: 108 Ų

The presence of the fluorine atom at the 2' position significantly alters the electronic properties of the molecule, enhancing its binding affinity to viral polymerases .

Chemical Reactions Analysis

Reactions and Technical Details

As a fluorinated derivative of deoxyribonucleoside, 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine participates in various chemical reactions that are pivotal for its antiviral activity:

  1. Inhibition of Viral Polymerases: The compound acts primarily by inhibiting RNA-dependent RNA polymerase in viruses such as hepatitis C, thus preventing viral replication.
  2. Cytotoxic Effects: It has been shown to exhibit cytotoxicity against certain cancer cell lines, making it a candidate for therapeutic applications beyond antiviral use .
  3. Stability in Biological Systems: The incorporation of fluorine contributes to its metabolic stability, allowing it to evade degradation by cellular nucleases .
Mechanism of Action

Process and Data

The mechanism through which 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine exerts its antiviral effects involves:

  • Incorporation into Viral RNA: Once inside the host cell, this nucleoside analog is phosphorylated to its active triphosphate form, which can then be incorporated into viral RNA during replication.
  • Chain Termination: The presence of the fluorine atom prevents further extension of the RNA chain upon incorporation, effectively terminating viral replication .

Studies have demonstrated that this compound shows low cytotoxicity while maintaining potent inhibitory effects against various strains of hepatitis C and human immunodeficiency virus .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical properties include its reactivity with nucleophiles due to the electrophilic nature imparted by the fluorine substitution, which enhances its interaction with biological macromolecules .

Applications

Scientific Uses

The scientific applications of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine are diverse:

  1. Antiviral Research: It is primarily studied for its antiviral properties against hepatitis C and human immunodeficiency virus, demonstrating significant potential as a therapeutic agent .
  2. Cancer Therapy: Research has indicated that derivatives of this compound may possess cytotoxic properties effective against certain types of cancer cells, suggesting possible applications in oncology .
  3. Drug Development: Ongoing studies aim to optimize this compound's structure for enhanced efficacy and reduced toxicity, paving the way for new antiviral drugs based on its framework .
Synthetic Methodologies and Structural Optimization of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Nucleophilic Fluorination Strategies for Arabinofuranosyl Backbone Modification

The synthesis of 2'-fluoro-arabinofuranosyl derivatives hinges on precise nucleophilic displacement reactions at the sugar moiety’s C2' position. A foundational approach involves converting ribofuranose precursors to activated intermediates with leaving groups (e.g., triflates or mesylates), enabling fluoride ion attack. For instance, a seven-step synthesis from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose yields 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose—a versatile intermediate for cytidine coupling. This method achieves fluorination using potassium fluoride in acetamide, followed by periodate oxidation to install the arabino configuration, providing the target cytidine derivative in high stereopurity and scalable yields (>20% overall) [4].

A significant challenge is suppressing β-elimination during enolate fluorination of ribonolactone precursors. This is mitigated by sterically hindered silyl protecting groups (e.g., tert-butyldiphenylsilyl), which enforce a 3-endo ring conformation that minimizes elimination. Electrophilic fluorination of the lithium enolate with N-fluorodibenzenesulfonimide (NFSi) delivers 2-deoxy-2-fluoro-arabino-lactone in 72% yield, a critical precursor for nucleoside formation [7].

Table 1: Nucleophilic Fluorination Methods for 2'-Fluoro-Arabinose Intermediates

Starting MaterialKey ReagentCritical StepYield (%)Reference
3-O-Tosyl-D-allofuranose derivativeKF (acetamide)Periodate configuration inversion>20 (overall) [4]
Protected ribonolactoneNFSi, LiHMDSEnolate fluorination72 [7]
1,3,5-Tri-O-benzoyl-ribose triflateK[18F]/K222 complexRadiofluorination50–70 (RCY*) [9]

*RCY = Radiochemical yield, decay-corrected.

TMSOTf-Assisted Coupling for β-Anomer Selective Synthesis

Traditional nucleoside coupling relies on activating the sugar anomeric position via bromination, which risks hydrolysis side reactions and requires meticulous drying. The TMSOTf (trimethylsilyl trifluoromethanesulfonate)-assisted method bypasses bromination by directly activating 2'-deoxy-2'-[18F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose for coupling with persilylated cytosine. Under Vorbruggen conditions, TMSOTf catalyzes glycosidic bond formation at 120°C, yielding protected β-anomer selectively due to neighboring-group participation of the 2-benzoyloxy group. This stereochemical outcome is critical for biological activity, as β-anomers exhibit optimal substrate recognition by viral polymerases and kinases [9].

In [18F]FAC synthesis, this method reduces steps by eliminating HBr handling and achieves decay-corrected radiochemical yields of 10.6 ± 4.2% within 158 minutes. Anomer separation via HPLC confirms >98% β-selectivity, contrasting classical routes that yield α/β mixtures requiring chromatographic resolution [9].

Table 2: TMSOTf vs. Classical Glycosylation for [18F]FAC Synthesis

MethodKey StepReaction Timeβ-Anomer Yield (%)Purity
Classical (bromination)HBr/AcOH activation>180 min4.3–5.5 (d.c.)≥98% [3]
TMSOTf-assistedDirect silyl coupling158 ± 19 min10.6 ± 4.2 (d.c.)>98% [9]

Late-Stage Functionalization: 4'-Azido and Heteroatom-Substituted Derivatives

Structural diversification of the cytosine base at N4 enhances antiviral potency while modulating toxicity. Modifying the lead compound 2′-deoxy-2′-β-fluoro-4′-azido-β-D-arabinofuranosyl cytidine (FNC), researchers synthesized analogs with N4-heteroatom substituents (e.g., hydroxyethyl, ethoxyethyl). Coupling involved activating the 4-carbonyl of tri-O-benzoyl uridine with 1,2,4-triazole or TPSCl, followed by nucleophilic displacement with substituted amines. Three derivatives (1a, 1d, 1g) exhibited nanomolar activity against HBV in HepG2.2.15 cells. Compound 1g (N4-(2-hydroxyethyl)) demonstrated dual inhibition of viral antigens (HBsAg EC₅₀ = 9 nM; HBeAg EC₅₀ = 0.25 μM) and DNA replication (EC₅₀ = 0.15 μM), outperforming FNC (EC₅₀ = 0.28 μM) by disrupting both viral polymerase activity and nucleocapsid assembly [5].

The 4'-azido moiety augments binding to viral polymerases by mimicking the transition state during phosphodiester bond formation. Combined with C2' fluoro-induced sugar pucker rigidity, these modifications enhance incorporation into viral DNA, causing chain termination [5].

Table 3: Anti-HBV Activity of N4-Substituted 4'-Azido Cytidine Analogs

CompoundN4-SubstituentEC₅₀ (μM) HBV DNAHBsAg Inhibition (EC₅₀)
FNC-H0.280.32 μM
1g-(CH₂)₂OH0.159 nM
1a-CH₂CH₂OCH₂CH₂OH0.480.12 μM
1d-CH₂CH₂OCH₂CH₂OCH₃0.530.21 μM

Challenges in Radiochemical Synthesis for [18F]FAC Isotopologues

Radiochemical synthesis of [18F]FAC confronts fluorine-18’s short half-life (110 min) and competing side reactions. Early methods introduced [18F] before cytidine coupling, resulting in low radiochemical yields (4.3–5.5%) due to:

  • Anhydro product formation: Electron-rich cytosine bases promote elimination at C2' under heating, forming 2,2'-anhydro byproducts [3].
  • Moisture sensitivity: Traditional bromination (HBr/AcOH) necessitates rigorous drying; residual water hydrolyzes intermediates [9].

Late-stage radiofluorination addresses these issues by coupling pre-formed arabinofuranosyl cytidine to [18F]fluoride. A rationally designed precursor with a thermally stable leaving group (e.g., truncated sulfonate esters) minimizes anhydro formation. Automated modules (e.g., Elixys®) achieve 5–11% radiochemical yields within 160 minutes, enabling clinical translation. Residual DMF from labeling must be <50 ppm per USP guidelines, requiring optimized SPE purification [3] [9].

Table 4: [18F]FAC Radiochemical Synthesis Challenges and Solutions

ChallengeConsequenceSolutionOutcome
Short t₁/₂ (110 min)Multi-step yield lossLate-stage fluorinationRCY 4.3–11% (d.c.)
Base-catalyzed eliminationAnhydro byproductsTruncated sulfonate precursorsPurity ≥98%
HBr residue in brominationHydrolysis of intermediatesTMSOTf-assisted couplingNo bromination required

Properties

CAS Number

56632-83-8

Product Name

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1

InChI Key

NVZFZMCNALTPBY-PXBUCIJWSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.